

Ethylenethiourea in Produce: A Comparative Analysis of Organic and Conventional Farming

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethylenethiourea**

Cat. No.: **B1671646**

[Get Quote](#)

For Immediate Release

This guide provides a comprehensive comparison of **ethylenethiourea** (ETU) levels in produce grown under organic and conventional agricultural practices. **Ethylenethiourea** is a breakdown product of ethylene bis-dithiocarbamate (EBDC) fungicides, which are widely used in conventional farming.^[1] This document is intended for researchers, scientists, and drug development professionals interested in the comparative safety and chemical composition of organic and conventional foods.

Key Findings

While direct comparative studies measuring **ethylenethiourea** (ETU) levels side-by-side in organic and conventional produce are not readily available in the reviewed literature, a significant body of evidence demonstrates that organic produce consistently has a lower incidence and lower levels of pesticide residues in general when compared to conventionally grown produce.^{[2][3][4][5]}

A meta-analysis of 343 peer-reviewed publications indicated that the frequency of occurrence of pesticide residues was four times higher in conventional crops.^[4] Another analysis of data from the USDA, California Department of Pesticide Regulation, and Consumers Union found that conventionally grown foods have residues far more often than organic foods.^[3] Specifically, 73% of conventionally grown samples in the USDA dataset had residues, compared to 23% of organic samples.^[3]

While specific quantitative data for ETU in organic produce is scarce, monitoring of conventionally grown produce has detected ETU residues. For example, extensive food surveys in the USA have generally found low levels of ETU (less than 0.1 mg/kg) in a minority of samples (fewer than 20%).[\[6\]](#)

Quantitative Data Summary

The following table summarizes the findings on pesticide residue frequency in organic versus conventional produce. It is important to note that this data is for pesticide residues in general, as specific comparative data for ETU was not found.

Data Source	Conventional Produce with Pesticide Residues (%)	Organic Produce with Pesticide Residues (%)
USDA Pesticide Data Program	73	23
California Department of Pesticide Regulation	31	6.5
Consumers Union	79	27

Source: Consumers Union, 2002[\[3\]](#)

The following table provides examples of ETU levels detected in conventionally grown produce from various monitoring programs.

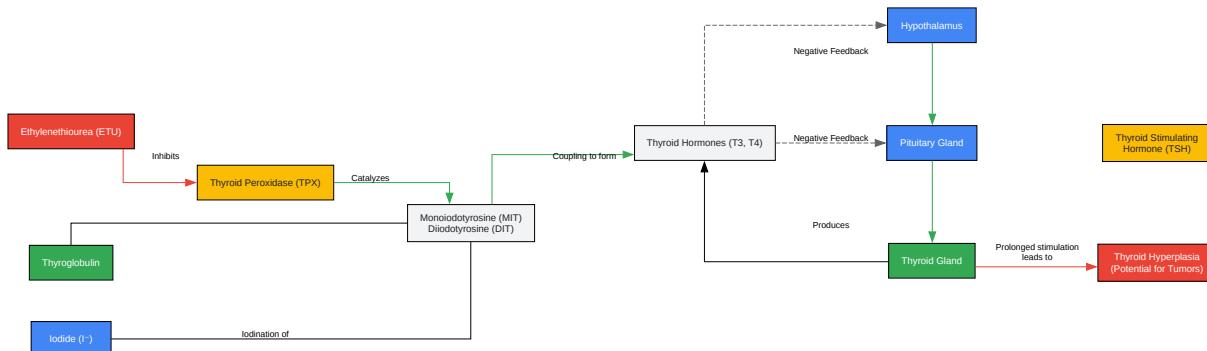
Commodity	ETU Residue Level (mg/kg)	Country/Region	Year of Study
Processed Foods	< 0.1	USA	1990s
Raw Agricultural Commodities	Generally ≤ 0.1	Multiple	1993
Processed Products	< 0.05 (Limit of Detection)	Canada	1975-1985

Source: Food and Agriculture Organization of the United Nations, 1993[\[6\]](#)

Health Implications of Ethylenethiourea

Ethylenethiourea is recognized as a carcinogen and a teratogen in animal studies.^[7] The primary health concerns associated with ETU exposure are its effects on the thyroid gland and its potential to cause birth defects.^{[7][8]}

Carcinogenicity


ETU has been shown to induce thyroid follicular-cell adenomas and carcinomas in rats.^[9] The mechanism of carcinogenicity is linked to its disruption of thyroid hormone synthesis.^[10]

Teratogenicity

ETU is a potent teratogen, particularly affecting the central nervous system.^[7] The initial target of ETU in maternal dosing is the primitive neuroblast, leading to necrosis.^[11] This can result in conditions such as hydrocephalus.^{[11][12]}

Signaling Pathway of Ethylenethiourea's Effect on the Thyroid

The primary mechanism by which ETU exerts its toxic effect on the thyroid is through the inhibition of thyroid peroxidase (TPX), a key enzyme in the synthesis of thyroid hormones.^{[10][13]} This disruption of the normal hormonal signaling pathway can lead to hypothyroidism and compensatory physiological changes, such as thyroid hyperplasia.

[Click to download full resolution via product page](#)

Caption: **Ethylenethiourea** inhibits thyroid peroxidase, disrupting thyroid hormone synthesis.

Experimental Protocols

The detection and quantification of ETU in produce typically involve sophisticated analytical chemistry techniques. The following is a generalized workflow based on common methodologies.

Sample Preparation and Extraction

- Homogenization: A representative sample of the produce is homogenized to create a uniform mixture.

- Extraction: ETU is extracted from the homogenized sample using an organic solvent, such as methanol or dichloromethane.[14]
- Cleanup: The extract is then purified to remove interfering substances. This is often achieved using solid-phase extraction (SPE) with materials like alumina or silica.[14]

Analytical Determination

- High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for detecting and quantifying ETU.[15] The cleaned-up extract is injected into an HPLC system, which separates ETU from other components. The separated ETU is then ionized and detected by a mass spectrometer.
- Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique that can be used for ETU analysis, often requiring derivatization of the ETU molecule to make it more volatile.
- High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA): This method separates ETU by HPLC and detects it based on its ultraviolet (UV) absorbance.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethylene thiourea - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]

- 3. advocacy.consumerreports.org [advocacy.consumerreports.org]
- 4. Clear differences between organic and non-organic food, study finds | Organics | The Guardian [theguardian.com]
- 5. cornucopia.org [cornucopia.org]
- 6. fao.org [fao.org]
- 7. Current Intelligence Bulletin 22: Ethylene Thiourea (ETU) (78-144) | NIOSH | CDC [cdc.gov]
- 8. epa.gov [epa.gov]
- 9. ETHYLENE THIOUREA (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanism of thyroid peroxidase inhibition by ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethylenethiourea: a review of teratogenicity and distribution studies and an assessment of reproduction risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro teratogenicity of ethylenethiourea in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. publications.iarc.who.int [publications.iarc.who.int]
- 15. A novel analytical approach for the determination of ethylene-thiourea and propylene-thiourea in vegetal foodstuffs by high-performance liquid chromatography hyphenated to inductively coupled plasma-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethylenethiourea in Produce: A Comparative Analysis of Organic and Conventional Farming]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671646#comparison-of-ethylenethiourea-levels-in-organic-versus-conventional-produce>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com